Azacyclopropenylidenimine
Description
Azacyclopropenylidenimine (CAS: 43142-29-6, C₂H₂N₂) is a dimer of hydrogen cyanide (HCN) first identified in computational studies by Moffat (1975) . It belongs to the class of small, strained heterocyclic compounds with a three-membered azirine ring (2H-azirin-2-imine) featuring one nitrogen atom and an imine functional group .
Properties
CAS No. |
43142-29-6 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
azirin-2-imine |
InChI |
InChI=1S/C2H2N2/c3-2-1-4-2/h1,3H |
InChI Key |
OLFYHWQCQUSSPU-UHFFFAOYSA-N |
SMILES |
C1=NC1=N |
Canonical SMILES |
C1=NC1=N |
Synonyms |
azacyclopropenylidenimine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Thermodynamic Comparison with HCN Dimers
Azacyclopropenylidenimine is one of three HCN dimers studied by Moffat. The others include:
Key Findings :
- This compound’s three-membered ring imparts higher strain and lower thermodynamic stability compared to linear iminoacetonitrile .
- Its imine group enables unique reactivity, such as nucleophilic addition, unlike the nitrile group in iminoacetonitrile.
Comparison with 1,3-Diazete (CAS: 287-42-3)
1,3-Diazete (C₂H₂N₂) shares the molecular formula with this compound but differs structurally:
| Property | This compound | 1,3-Diazete |
|---|---|---|
| Ring Size | 3-membered (azirine) | 4-membered (cyclobutadiene) |
| Nitrogen Positions | 1 nitrogen + imine group | 2 nitrogens at 1,3-positions |
| Stability | High strain, less stable | Lower strain, more stable |
| Reactivity | Prone to ring-opening reactions | Aromatic stabilization possible |
Implications :
Astrochemical Relevance
This compound and its HCN-derived counterparts are theorized to form in interstellar environments via HCN polymerization. Studies suggest its role in prebiotic chemistry, though its lower stability compared to iminoacetonitrile may limit its abundance .
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